

Computational Modeling of (R)-1-(1-phenylethyl)urea Interactions: A Technical Guide

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Compound of Interest

Compound Name: (R)-1-(1-phenylethyl)urea

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Abstract

This technical whitepaper provides an in-depth guide to the computational modeling of **(R)-1-(1-phenylethyl)urea** and its interactions with biological targets. Due to the limited availability of direct computational studies on **(R)-1-(1-phenylethyl)urea**, this guide synthesizes methodologies and data from closely related analogs, particularly derivatives of 1-phenyl-3-(1-phenylethyl)urea, which have been identified as inhibitors of the Calcium Release-Activated Calcium (CRAC) channel. This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for molecular docking, molecular dynamics simulations, and quantum mechanics calculations. It includes structured data tables for comparative analysis and mandatory visualizations of key biological pathways and experimental workflows, adhering to specified formatting guidelines.

Introduction

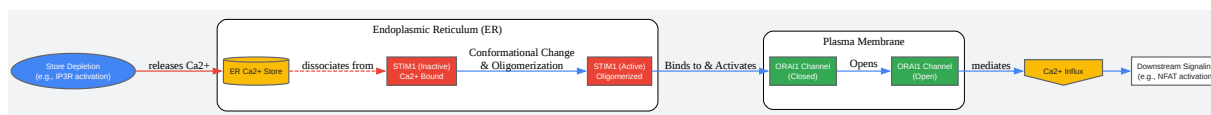
Urea derivatives are a cornerstone in medicinal chemistry, recognized for their versatile hydrogen bonding capabilities which are crucial for drug-receptor interactions.^[1] The urea functional group can act as both a hydrogen bond donor and acceptor, enabling stable binding to protein targets.^[1] **(R)-1-(1-phenylethyl)urea** is a chiral small molecule belonging to this class. While specific research on this compound is limited, the structurally similar compound, 1-phenyl-3-(1-phenylethyl)urea, has been identified as a novel inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a key regulator in immune responses.^[2]

This guide will therefore focus on the computational investigation of **(R)-1-(1-phenylethyl)urea** as a potential inhibitor of the CRAC channel, which is formed by the ORAI1 and STIM1 proteins.[1][3] We will outline a comprehensive computational workflow to predict its binding mode, stability, and electronic properties, providing a framework for further rational drug design and development.

Biological Context: The STIM1-ORAI1 Signaling Pathway

The CRAC channel plays a pivotal role in store-operated calcium entry (SOCE), a fundamental process for initiating diverse cellular signaling cascades, including T-cell activation and mast cell degranulation.[1][4] The activation of the ORAI1 channel in the plasma membrane is controlled by the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) calcium sensor.[4][5]

The signaling cascade is initiated by the depletion of Ca^{2+} from the ER stores. This depletion is sensed by the EF-hand domain of STIM1, leading to its oligomerization and translocation to ER-plasma membrane junctions.[4][6] At these junctions, STIM1 directly interacts with and activates the ORAI1 channel, allowing for the influx of extracellular Ca^{2+} into the cell.[1] This process is critical for refilling ER calcium stores and initiating downstream signaling events.[1]

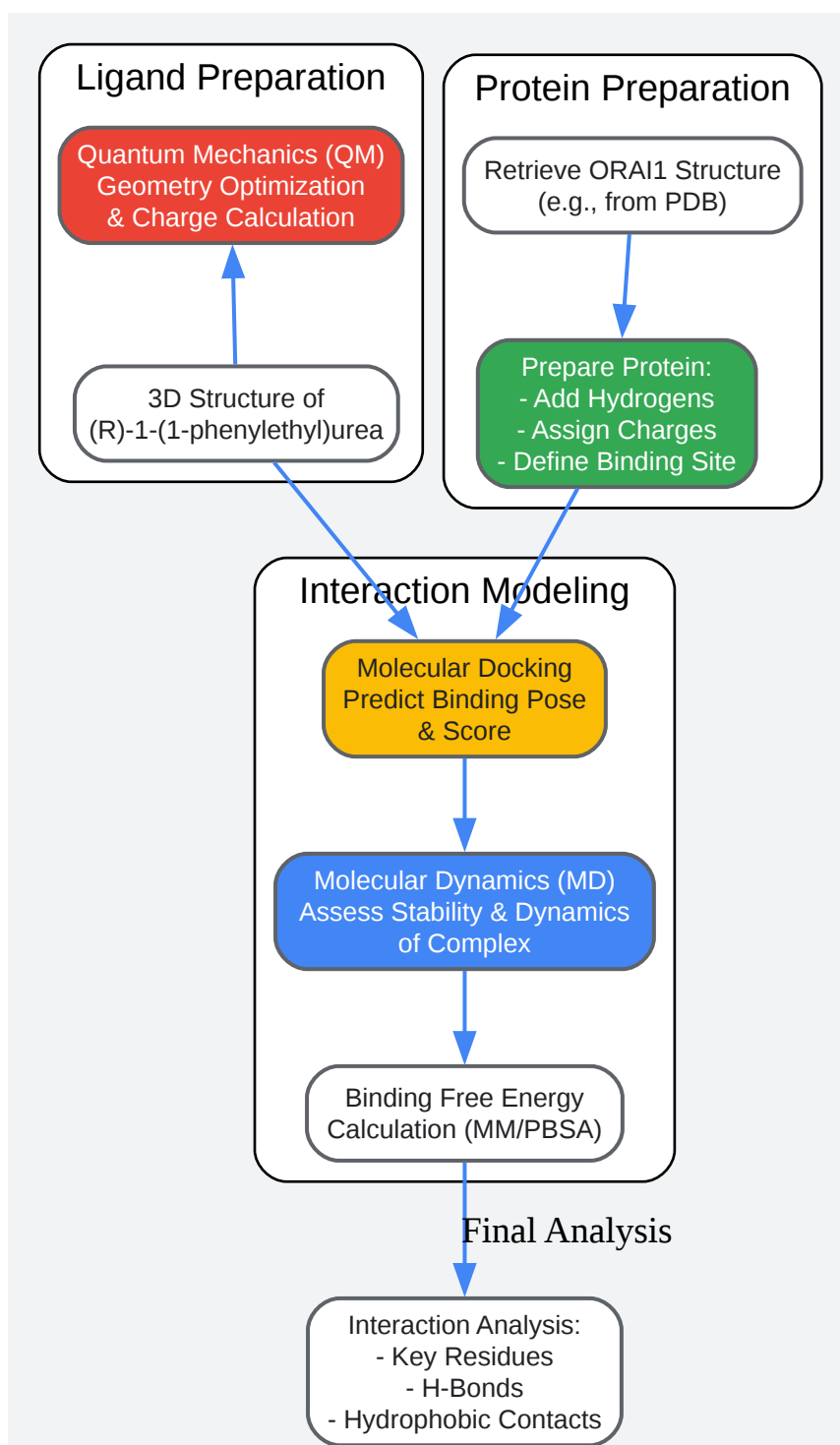


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Figure 1: STIM1-ORAI1 Store-Operated Calcium Entry Pathway.

Computational Modeling Workflow

A multi-faceted computational approach is essential to thoroughly investigate the interaction between **(R)-1-(1-phenylethyl)urea** and the CRAC channel. This workflow integrates quantum mechanics, molecular docking, and molecular dynamics to build a comprehensive model from the electronic structure of the ligand to the dynamic behavior of the protein-ligand complex.



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Figure 2: General Workflow for Computational Interaction Modeling.

Data Presentation

Quantitative data from computational studies are essential for evaluating potential drug candidates. The following tables present hypothetical yet representative data for **(R)-1-(1-phenylethyl)urea** based on values typically observed for similar urea-based CRAC channel inhibitors.

Table 1: Quantum Mechanical Properties

Calculated using Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set.

Property	Value	Unit
Optimized Energy	-552.345	Hartrees
Dipole Moment	4.89	Debye
HOMO Energy	-6.78	eV
LUMO Energy	1.23	eV
HOMO-LUMO Gap	8.01	eV

Table 2: Molecular Docking and Dynamics Results (Target: ORAI1)

Results obtained from a 100 ns molecular dynamics simulation of the docked complex.

Metric	Value	Unit	Description
Docking			
Docking Score (Autodock Vina)	-7.5	kcal/mol	Predicted binding affinity from docking.
Estimated Ki	2.5	μM	Calculated inhibition constant from docking score.
Molecular Dynamics			
RMSD of Ligand (Avg.)	1.8	Å	Root Mean Square Deviation, indicating ligand stability in the binding pocket.
RMSF of Key Residues (Avg.)	1.2	Å	Root Mean Square Fluctuation, indicating flexibility of interacting residues.
Binding Free Energy			
MM/PBSA ΔGbind	-25.8	kcal/mol	End-state binding free energy calculation.

Table 3: Key Interacting Residues in ORAI1 Binding Site

Residue	Interaction Type	Distance (Å)
Glu106	Hydrogen Bond (Urea N-H)	2.1
Ser97	Hydrogen Bond (Urea C=O)	2.5
Phe101	π-π Stacking (Phenyl Ring)	3.8
Val102	Hydrophobic	4.1
Leu174	Hydrophobic	3.9

Experimental & Computational Protocols

Detailed and reproducible protocols are fundamental to computational research. The following sections outline the methodologies for the key computational experiments.

Protocol: Quantum Mechanical Calculations (DFT)

This protocol describes the geometry optimization and electronic property calculation of **(R)-1-(1-phenylethyl)urea** using Density Functional Theory (DFT).

- Molecule Construction:
 - Build the 3D structure of **(R)-1-(1-phenylethyl)urea** using a molecular editor (e.g., GaussView, Avogadro).
 - Perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94).
- Input File Generation (for Gaussian):
 - Set up the calculation with the following route section: #p B3LYP/6-31G(d) Opt Freq Pop=MK.
 - B3LYP/6-31G(d): Specifies the DFT functional and basis set.
 - Opt: Requests a geometry optimization to the lowest energy conformation.
 - Freq: Performs a frequency calculation to confirm a true energy minimum.
 - Pop=MK: Calculates electrostatic potential-derived charges (Merz-Kollman scheme).
 - Specify the molecule's charge (0) and spin multiplicity (1).
 - Provide the Cartesian coordinates from the built structure.
- Execution and Analysis:
 - Submit the input file to the quantum chemistry software (e.g., Gaussian).

- Upon completion, verify that the optimization converged and that there are no imaginary frequencies.
- Extract the optimized coordinates, total energy, dipole moment, HOMO/LUMO energies, and atomic charges for use in subsequent molecular mechanics simulations.^[7]

Protocol: Molecular Docking

This protocol details the procedure for docking **(R)-1-(1-phenylethyl)urea** into the ORAI1 protein structure.

- Protein Preparation:
 - Download the crystal structure of human ORAI1 (e.g., PDB ID: 4BKS) from the Protein Data Bank.
 - Using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by:
 - Removing water molecules and co-crystallized ligands.
 - Adding polar hydrogens.
 - Assigning partial charges (e.g., Gasteiger charges).
 - Merging non-polar hydrogens.
- Ligand Preparation:
 - Use the QM-optimized structure of **(R)-1-(1-phenylethyl)urea**.
 - Assign partial charges (using the Merz-Kollman charges from the QM step is recommended for higher accuracy).
 - Define the rotatable bonds.
- Grid Generation:

- Define the binding site. For ORAI1, this is typically the pore region involving residues like Glu106.
- Generate a grid box that encompasses the entire binding site, typically with a spacing of 1.0 Å.
- Docking Execution:
 - Perform the docking simulation using a program like AutoDock Vina.[8]
 - Use a Lamarckian Genetic Algorithm or similar search algorithm.[9][10]
 - Set the exhaustiveness parameter (e.g., 20) to ensure a thorough search of the conformational space.
- Pose Analysis:
 - Analyze the output poses. The best pose is typically the one with the lowest binding energy score.
 - Visually inspect the top-ranked pose to ensure it is sterically and chemically reasonable.
 - Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein.[11]

Protocol: Molecular Dynamics (MD) Simulation

This protocol outlines the simulation of the protein-ligand complex in a solvated environment to assess its stability and dynamics.

- System Setup (using GROMACS):
 - Complex Preparation: Combine the coordinates of the prepared ORAI1 protein and the best-docked pose of **(R)-1-(1-phenylethyl)urea** into a single complex file.
 - Force Field: Choose an appropriate force field (e.g., CHARMM36m for the protein, CGenFF for the ligand). Generate the ligand topology and parameter files using a server like the CGenFF server.

- Solvation: Place the complex in a cubic or dodecahedron simulation box, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edges. Solvate the box with a water model (e.g., TIP3P).
- Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's net charge and mimic physiological salt concentration (e.g., 0.15 M).
- Simulation Steps:
 - Energy Minimization: Perform a steep descent energy minimization of the system for at least 5000 steps to remove steric clashes.
 - NVT Equilibration (Constant Volume): Equilibrate the system for 1 ns at a constant temperature (300 K) with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate around the complex.
 - NPT Equilibration (Constant Pressure): Equilibrate the system for another 1-5 ns at constant temperature (300 K) and pressure (1 bar), gradually releasing the position restraints. This ensures the system reaches the correct density.
 - Production MD: Run the production simulation for at least 100 ns without any restraints. Save coordinates every 10 ps for analysis.[\[12\]](#)[\[13\]](#)
- Analysis:
 - Calculate RMSD to assess the overall stability of the protein and the ligand's binding pose.
 - Calculate RMSF to identify flexible regions of the protein.
 - Analyze hydrogen bonds, salt bridges, and hydrophobic contacts over the course of the simulation.
 - Perform binding free energy calculations (e.g., MM/PBSA or MM/GBSA) on the trajectory to obtain a more accurate estimate of binding affinity.

Conclusion

This technical guide provides a comprehensive computational framework for investigating the interactions of **(R)-1-(1-phenylethyl)urea**, leveraging data and methodologies from closely related urea-based CRAC channel inhibitors. The detailed protocols for quantum mechanics, molecular docking, and molecular dynamics simulations offer a robust workflow for predicting binding affinity, identifying key interactions, and assessing the stability of the ligand-protein complex. The visualizations of the biological pathway and computational workflow serve to contextualize the experimental approach. By applying these methods, researchers can gain significant insights into the therapeutic potential of **(R)-1-(1-phenylethyl)urea** and guide the future development of novel, potent, and selective CRAC channel modulators.

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